(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c1-29-18-7-3-2-5-15(18)6-4-8-19-21(28)26-22(30-19)24-20(27)17(25-26)13-14-9-11-16(23)12-10-14/h2-12H,13H2,1H3/b6-4+,19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZOWIDSCDBOY-AGASNCOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a synthetic compound that belongs to the class of thiazole and triazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A thiazolo[3,2-b][1,2,4]triazine core.
- Substituents including a 4-fluorobenzyl group and a 2-methoxyphenyl group.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thiazole and triazine moieties are known to interact with various cellular targets involved in cancer cell proliferation and apoptosis. Studies have shown that such compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines.
- Case Study : A study involving derivatives of triazole-thiones demonstrated cytotoxic effects against human breast cancer cells (MCF-7), highlighting potential applications in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of thiazole and triazine derivatives is well-documented:
- Spectrum of Activity : These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi.
- Research Findings : In vitro studies have reported that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer:
- Mechanism : Compounds with thiazole and triazine structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
- Evidence : Experimental models have shown that these compounds can reduce inflammation markers in animal models of arthritis .
Data Table: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound provides insights into its biological activity:
- Synthetic Pathways : The compound can be synthesized through multi-step reactions involving thiazole and triazine precursors. The introduction of substituents is crucial for enhancing biological activity.
- SAR Studies : Modifications to the fluorobenzyl or methoxyphenyl groups can significantly alter potency and selectivity against various biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
